

An In-depth Technical Guide to 1-Indanol: Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of **1-Indanol**, a key intermediate in the pharmaceutical industry. The document details the evolution of its synthesis from its precursor, **1-indanone**, and presents key experimental protocols and quantitative data in a structured format.

Introduction

1-Indanol (CAS 6351-10-6), chemically known as 2,3-dihydro-1H-inden-1-ol, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the development of chiral molecules, making it a compound of significant interest in medicinal chemistry and drug development.[1] This guide explores the historical context of its discovery and the evolution of its synthetic methodologies.

Physicochemical Properties

1-Indanol is a white to slightly yellow crystalline solid with the molecular formula $C_9H_{10}O$.[2] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference
Molecular Weight	134.18 g/mol	[3]
Melting Point	54.8 °C	[3]
Boiling Point	220 °C	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Water Solubility	10 g/L at 20°C	[3]
Appearance	White to slightly yellow crystalline solid	[2]
CAS Number	6351-10-6	[2]

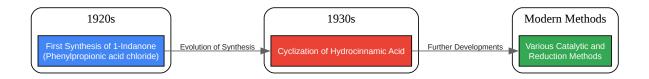
Historical Perspective and Discovery

The discovery of **1-Indanol** is intrinsically linked to the synthesis and study of its corresponding ketone, **1-**indanone. The first synthesis of **1-**indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride, affording a 90% yield.[4] Another early method, described by Price and Lewis in 1939, involved the cyclization of hydrocinnamic acid using sulfuric acid.[4]

The preparation of **1-Indanol** is primarily achieved through the reduction of **1-indanone**.[5] While a specific date for the "discovery" of **1-Indanol** is not well-documented as a singular event, its existence and synthesis are a direct consequence of the extensive research into the chemistry of indanones that began in the early 20th century. The development of various reduction methods throughout the years has made **1-Indanol** readily accessible for its use in further chemical synthesis.

The following diagram illustrates the historical progression of the synthesis of 1-indanone, the direct precursor to **1-indanol**.





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Caption: Historical timeline of key 1-indanone synthesis methods.

Synthetic Methodologies

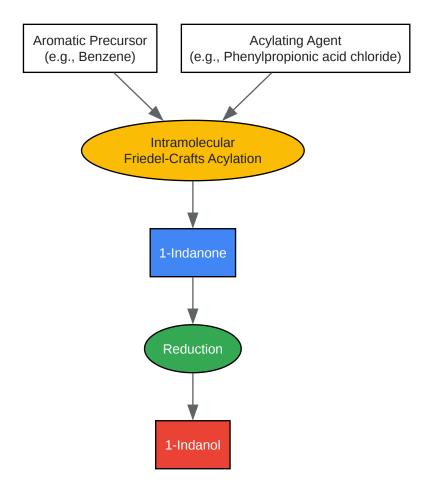
The primary and most common route to **1-Indanol** is the reduction of 1-indanone. Several methods have been developed for this transformation, offering varying degrees of selectivity and efficiency.

Hydride Reduction

The reduction of 1-indanone using hydride reagents is a widely employed method. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols and is commonly used for this purpose.[6][7]

The general workflow for the synthesis of **1-Indanol** from its precursors is depicted below.





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Caption: General synthetic workflow from aromatic precursors to 1-Indanol.

Experimental Protocol: Sodium Borohydride Reduction of 1-Indanone

This protocol provides a detailed methodology for the synthesis of **1-Indanol** from 1-indanone using sodium borohydride.

Materials:

- 1-Indanone
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)



- Deionized water
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- · Hydrochloric acid (HCl), 1M solution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a round-bottom flask, dissolve 1-indanone (1 equivalent) in methanol (approximately 10 volumes).
- Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5
 °C.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portionwise to the stirred solution, maintaining the temperature below 10 °C. Vigorous bubbling may occur.[8]
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer
 Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.



- Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel.
 Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).[8]
- Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-Indanol.
- Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data from a Representative Synthesis:

Reactant/Prod uct	Molar Mass (g/mol)	Amount (g)	Moles	Yield (%)
1-Indanone	132.16	5.00	0.0378	-
Sodium Borohydride	37.83	0.60	0.0159	-
1-Indanol	134.18	4.85	0.0361	95.5

Role in Drug Development

1-Indanol is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Its rigid structure and the presence of a chiral center upon reduction make it an ideal starting material for the preparation of enantiomerically pure compounds.[1] Derivatives of **1-Indanol** are found in a range of biologically active molecules, although **1-Indanol** itself is not known to directly modulate specific signaling pathways. Its significance lies in providing the core structure for more complex molecules that exhibit therapeutic effects. For instance, amino-indanol derivatives have been utilized in the design of HIV protease inhibitors.

Conclusion

1-Indanol, a compound with a rich history rooted in the development of indanone chemistry, remains a cornerstone in modern synthetic organic chemistry and drug development. Its



straightforward synthesis from 1-indanone via reduction, coupled with its versatile chemical nature, ensures its continued importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its discovery, historical context, and key synthetic methodologies to aid in its application in research and development.

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